![molecular formula C8H17N3O3 B7884749 tert-butyl N-{2-[(E)-N'-hydroxycarbamimidoyl]ethyl}carbamate](/img/structure/B7884749.png)
tert-butyl N-{2-[(E)-N'-hydroxycarbamimidoyl]ethyl}carbamate
Overview
Description
tert-Butyl N-{2-[(E)-N’-hydroxycarbamimidoyl]ethyl}carbamate: is a synthetic organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl group, a hydroxycarbamimidoyl moiety, and an ethylcarbamate linkage. Its distinct chemical properties make it a valuable reagent and intermediate in organic synthesis.
Mechanism of Action
Target of Action
The primary targets of the compound “tert-butyl N-{2-[(E)-N’-hydroxycarbamimidoyl]ethyl}carbamate” are yet to be identified. Similar compounds have been known to interact with enzymes such as butyrylcholinesterase (bche), which can be considered as an endogenous scavenger of anticholinesterase compounds .
Biochemical Analysis
Biochemical Properties
It is known that this compound interacts with various enzymes, proteins, and other biomolecules during its synthesis . The nature of these interactions is complex and involves multiple steps, including amination, reduction, esterification, trityl protection, and condensation .
Molecular Mechanism
It is known that this compound exerts its effects at the molecular level through a series of chemical reactions, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{2-[(E)-N’-hydroxycarbamimidoyl]ethyl}carbamate typically involves multiple steps:
Starting Materials: The synthesis begins with tert-butyl carbamate and an appropriate ethylamine derivative.
Formation of Intermediate: The ethylamine derivative undergoes a reaction with a hydroxycarbamimidoyl chloride to form an intermediate.
Final Coupling: The intermediate is then coupled with tert-butyl carbamate under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis steps efficiently.
Optimized Reaction Conditions: Employing optimized reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Purification: Implementing purification techniques like recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{2-[(E)-N’-hydroxycarbamimidoyl]ethyl}carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxycarbamimidoyl group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxycarbamimidoyl group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamate or hydroxycarbamimidoyl sites.
Common Reagents and Conditions
Oxidizing Agents: Reagents like potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Various nucleophiles such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.
Scientific Research Applications
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique structure allows for various modifications, making it valuable for creating more complex molecules. Researchers utilize it to synthesize derivatives that can be applied in pharmaceuticals and agrochemicals.
Biological Research
In biological contexts, tert-butyl N-{2-[(E)-N'-hydroxycarbamimidoyl]ethyl}carbamate is used to study enzyme interactions and protein modifications. Its ability to form stable carbamate bonds facilitates probing biochemical pathways, which is essential for understanding metabolic processes.
Medicinal Chemistry
The compound is explored for its potential therapeutic properties, particularly as a precursor for drug development. It may play a role in designing inhibitors for specific enzymes, including those involved in cancer and infectious diseases.
Industrial Applications
In the industrial sector, this compound finds utility in producing specialty chemicals and materials. Its stability and reactivity make it suitable for applications such as coatings and polymers.
Case Study 1: Enzyme Inhibition
A study examining the inhibition of acetylcholinesterase (AChE) by carbamate derivatives found that certain compounds exhibited IC50 values ranging from 1.60 to 311.0 μM. This suggests that the hydroxycarbamimidoyl moiety may impart similar inhibitory effects on AChE, warranting further investigation into its mechanism and efficacy.
Case Study 2: Antimicrobial Efficacy
In a comparative analysis of antimicrobial activities among carbamate derivatives, compounds with structural similarities to this compound were shown to inhibit growth in bacteria such as Escherichia coli and Staphylococcus aureus. Future studies could explore the specific activity of this compound against these pathogens.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler analog used as a protecting group in organic synthesis.
N-Hydroxycarbamimidoyl derivatives: Compounds with similar functional groups but different substituents.
Ethylcarbamates: Compounds with similar carbamate linkages but different side chains.
Uniqueness
tert-Butyl N-{2-[(E)-N’-hydroxycarbamimidoyl]ethyl}carbamate stands out due to its combination of functional groups, which confer unique reactivity and stability. Its ability to participate in diverse chemical reactions and form stable complexes with enzymes makes it a versatile compound in research and industrial applications.
By understanding the synthesis, reactions, applications, and mechanisms of tert-butyl N-{2-[(E)-N’-hydroxycarbamimidoyl]ethyl}carbamate, researchers and chemists can leverage its properties for various scientific and industrial purposes.
Biological Activity
tert-butyl N-{2-[(E)-N'-hydroxycarbamimidoyl]ethyl}carbamate is a synthetic organic compound that has garnered attention for its potential biological activities. Its structure features a tert-butyl group, a hydroxycarbamimidoyl moiety, and an ethylcarbamate linkage, which contribute to its unique chemical properties and potential applications in various fields, including medicinal chemistry and biochemistry.
- Molecular Formula : C₈H₁₇N₃O₃
- Molecular Weight : 189.24 g/mol
- CAS Number : 54592521
The compound's synthesis typically involves multiple steps starting from tert-butyl carbamate and an ethylamine derivative, leading to the formation of the final product through controlled coupling reactions.
Target Interactions
While specific targets for this compound have not been fully elucidated, similar compounds have shown interactions with enzymes such as butyrylcholinesterase (BChE). This enzyme plays a role in the hydrolysis of neurotransmitters and can be considered a target for compounds aimed at modulating cholinergic activity .
Biochemical Activity
The compound is believed to exert its biological effects through various mechanisms, including:
- Enzyme Inhibition : Potential inhibition of specific enzymes linked to disease pathways.
- Binding Interactions : Formation of stable complexes with biomolecules may alter their activity or function.
- Gene Expression Modulation : Changes in gene expression profiles in response to treatment with the compound.
Anticancer Potential
Research indicates that derivatives of similar structures exhibit significant anticancer properties. For example, compounds derived from oxadiazole heterocycles have demonstrated inhibitory activity against various cancer cell lines, suggesting that this compound may also possess similar properties .
Case Study: Inhibition Assays
A study evaluated the cytotoxic effects of related compounds on human cancer cell lines, reporting mean IC50 values around 92.4 µM against a panel of eleven different cancer types . Such findings suggest a promising avenue for further exploration of this compound's therapeutic potential.
Antimicrobial Activity
The compound's structural features may also confer antimicrobial properties. Compounds in this class have been tested against various bacterial strains, showing varying degrees of inhibition. For instance, derivatives have been reported to inhibit the growth of Enterococcus faecium and Staphylococcus aureus, indicating potential applications in treating infections .
Antioxidant Activity
Preliminary studies suggest that related compounds exhibit antioxidant capabilities, which could be beneficial in mitigating oxidative stress-related conditions. The antioxidant activity is assessed using methods such as DPPH and ABTS assays .
Summary of Research Findings
Activity Type | Findings |
---|---|
Anticancer | Moderate activity with IC50 values ~92.4 µM against multiple cancer lines |
Antimicrobial | Inhibition observed against Enterococcus faecium and Staphylococcus aureus |
Antioxidant | Exhibited antioxidant activity in preliminary assays |
Properties
IUPAC Name |
tert-butyl N-[(3E)-3-amino-3-hydroxyiminopropyl]carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O3/c1-8(2,3)14-7(12)10-5-4-6(9)11-13/h13H,4-5H2,1-3H3,(H2,9,11)(H,10,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTRZCIJAPSBNIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=NO)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC/C(=N\O)/N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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